molecular formula C21H22N2O B329476 N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide

Cat. No.: B329476
M. Wt: 318.4 g/mol
InChI Key: PDNDQRSQUWCPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with a carboxamide group and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of 3-methylphenyl-4-quinolinecarboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with diethylamine to yield the final product. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the phenyl group, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-2-(3-methylphenyl)acetamide: Similar structure but lacks the quinoline ring.

    N,N-diethyl-2-(3-methylphenyl)-4-pyridinecarboxamide: Similar structure but contains a pyridine ring instead of a quinoline ring.

    N,N-diethyl-2-(3-methylphenyl)-4-isoquinolinecarboxamide: Similar structure but contains an isoquinoline ring.

Uniqueness

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide is unique due to its quinoline ring system, which imparts distinct chemical and biological properties. The presence of the quinoline ring enhances its ability to interact with various molecular targets, making it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H22N2O

Molecular Weight

318.4 g/mol

IUPAC Name

N,N-diethyl-2-(3-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C21H22N2O/c1-4-23(5-2)21(24)18-14-20(16-10-8-9-15(3)13-16)22-19-12-7-6-11-17(18)19/h6-14H,4-5H2,1-3H3

InChI Key

PDNDQRSQUWCPNC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC(=CC=C3)C

Canonical SMILES

CCN(CC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC(=C3)C

Origin of Product

United States

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